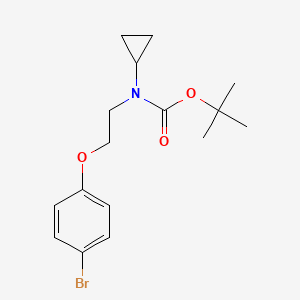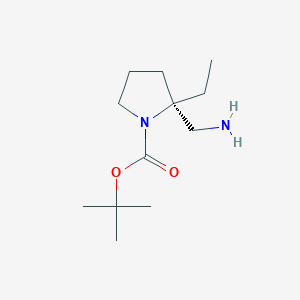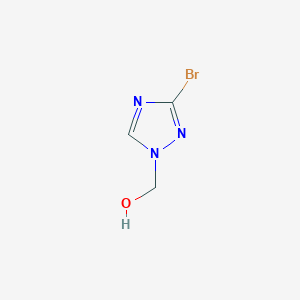
2-(Azetidin-3-yloxy)pyridin-3-amine
Vue d'ensemble
Description
“2-(Azetidin-3-yloxy)pyridin-3-amine” is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(Azetidin-3-yloxy)pyridin-3-amine” consists of an azetidine ring attached to a pyridine ring via an oxygen atom . The specific 3D structure is not provided in the retrieved sources.Chemical Reactions Analysis
While specific chemical reactions involving “2-(Azetidin-3-yloxy)pyridin-3-amine” are not detailed in the retrieved sources, amines in general can undergo a variety of reactions . These include reactions with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
“2-(Azetidin-3-yloxy)pyridin-3-amine” is a solid at room temperature . Other physical and chemical properties such as boiling point, solubility, and stability are not provided in the retrieved sources.Applications De Recherche Scientifique
Synthesis and Reactivity
2-(Azetidin-3-yloxy)pyridin-3-amine, as part of the azetidine class, has notable synthetic utility. Azetidines and their derivatives, including 2-(azetidin-3-yloxy)pyridin-3-amine, exhibit a range of reactivities making them valuable in constructing complex molecular architectures. These compounds react with electrophiles and nucleophiles, facilitating the synthesis of various heterocyclic compounds, such as piperidines, pyrrolidines, and pyrroles. The synthesis of azetidines typically involves reactions of acyclic precursors or cycloadditions, and they are used to generate β-lactams, which are precursors to β-amino acids and other heterocyclic compounds. Azetidines have found applications in synthesizing antibacterial, enzyme inhibitors, anticancer agents, and hypoglycemic agents, showcasing their versatility in medicinal chemistry (Singh, D’hooghe, & Kimpe, 2008).
Medicinal Chemistry Applications
Azetidines, including 2-(Azetidin-3-yloxy)pyridin-3-amine, have been central to developing novel therapeutic agents. Specifically, derivatives of azetidines have been explored for their antioxidant, antimicrobial, and antitubercular activities, providing a framework for the development of new antibacterial and antituberculosis drugs. This exploration includes the synthesis of new compounds and their subsequent biological evaluation, underscoring the importance of azetidine derivatives in drug discovery and development (Chandrashekaraiah et al., 2014).
Development of CNS Active Agents
The azetidine scaffold, part of compounds like 2-(Azetidin-3-yloxy)pyridin-3-amine, has been utilized to develop potential antidepressant and nootropic agents. Synthesis and pharmacological evaluation of azetidine derivatives have indicated significant antidepressant and nootropic activities, suggesting the potential of these compounds in treating central nervous system disorders. This highlights the therapeutic potential of azetidines in developing safer and more effective CNS active agents (Thomas et al., 2016).
Propriétés
IUPAC Name |
2-(azetidin-3-yloxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-7-2-1-3-11-8(7)12-6-4-10-5-6/h1-3,6,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFZIVOCWUGOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)
![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)








